molecular formula C13H10O4 B239846 1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 65599-35-1

1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Cat. No.: B239846
CAS No.: 65599-35-1
M. Wt: 230.22 g/mol
InChI Key: FBSLINXRBOXIAY-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione is an organic compound that features both a furan ring and a hydroxyphenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for therapeutic properties.

    Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves the condensation of a furan derivative with a hydroxyphenyl derivative under specific conditions. Common methods might include:

    Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between the furan and hydroxyphenyl components.

    Catalysts: Acid or base catalysts are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis techniques, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Continuous Flow Reactors: To ensure consistent production.

    Purification Techniques: Such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

    Oxidation Products: Diketones or quinones.

    Reduction Products: Diols or alcohols.

    Substitution Products: Various substituted furans or phenols.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione would depend on its specific application:

    Biological Activity: It might interact with specific enzymes or receptors, affecting biological pathways.

    Chemical Reactions: The furan and hydroxyphenyl groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy group, which might affect its reactivity and biological activity.

    1-(2-Thienyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties.

Uniqueness

1-(2-Furyl)-3-(2-hydroxyphenyl)propane-1,3-dione is unique due to the presence of both a furan ring and a hydroxyphenyl group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-5-2-1-4-9(10)11(15)8-12(16)13-6-3-7-17-13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSLINXRBOXIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217069
Record name 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65599-35-1
Record name 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65599-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1-(2-furanyl)-3-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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